N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine

Lipophilicity Drug Design ADME

N-(1,3-Benzodioxol-5-ylmethyl)propan-1-amine (CAS 68291-93-0), also designated N-propyl-1,3-benzodioxole-5-methanamine, is a secondary amine bearing a benzodioxole (methylenedioxybenzene) ring and an N-propyl side chain (molecular formula C₁₁H₁₅NO₂; MW 193.24 g/mol). The benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds, and variation of the N-alkyl substituent is known to modulate lipophilicity, target engagement, and pharmacokinetic behaviour.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 68291-93-0
Cat. No. B2423237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)propan-1-amine
CAS68291-93-0
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESCCCNCC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H15NO2/c1-2-5-12-7-9-3-4-10-11(6-9)14-8-13-10/h3-4,6,12H,2,5,7-8H2,1H3
InChIKeyXPENBYOVFCHIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-ylmethyl)propan-1-amine (CAS 68291-93-0): Core Physicochemical and Sourcing Baseline


N-(1,3-Benzodioxol-5-ylmethyl)propan-1-amine (CAS 68291-93-0), also designated N-propyl-1,3-benzodioxole-5-methanamine, is a secondary amine bearing a benzodioxole (methylenedioxybenzene) ring and an N-propyl side chain (molecular formula C₁₁H₁₅NO₂; MW 193.24 g/mol) [1]. The benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds, and variation of the N-alkyl substituent is known to modulate lipophilicity, target engagement, and pharmacokinetic behaviour [2]. However, direct comparative pharmacological data for the N-propyl homologue remain extremely sparse, and the selection rationale for this specific N-alkyl chain length must therefore be built on quantifiable physicochemical differentiation and documented use as a synthetic intermediate [3].

Why N-Alkyl Chain Length in Benzodioxole Methanamines Cannot Be Ignored for N-(1,3-Benzodioxol-5-ylmethyl)propan-1-amine


Compounds within the 1,3-benzodioxole-5-methanamine class differ only in the N-alkyl substituent, yet this single variable creates measurable differences in logP, rotatable bond count, and molecular volume that collectively influence permeability, metabolic stability, and off-target binding [1]. The N-propyl analogue (logP ≈ 2.2) is 0.9 log units more lipophilic than the N-methyl homologue (logP ≈ 1.3) and 1.4 log units more lipophilic than the primary amine (logP ≈ 0.8) [2], differences that can shift tissue distribution and passive membrane flux by several-fold. Consequently, substituting one N-alkyl variant for another without compensating for these property shifts risks altering the ADME profile of the final molecule and invalidating structure–activity relationships established during lead optimisation. The quantitative dimensions below provide the evidence required to make a justified selection decision.

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-ylmethyl)propan-1-amine Versus N-Alkyl Comparators


N-Propyl Substituent Delivers 0.9 log Units Higher Lipophilicity than N-Methyl, Enhancing Predicted Membrane Permeability

The N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine target compound exhibits an XLogP3 of 2.2, compared with 1.3 for the N-methyl homologue (CAS 15205-27-3) and 0.8 for the primary amine (CAS 2620-50-0) [1]. This 0.9 log-unit increase relative to the N-methyl analogue corresponds to roughly an 8-fold higher octanol-water partition coefficient [2]. In the context of the benzodioxole scaffold, increased lipophilicity has been correlated with improved blood–brain barrier permeability and cellular uptake in multiple series [3], making the N-propyl derivative a superior starting point when CNS exposure or intracellular target engagement is required.

Lipophilicity Drug Design ADME

N-Propyl Side Chain Introduces Two Additional Rotatable Bonds Versus N-Methyl, Modulating Conformational Entropy

The target compound possesses 4 rotatable bonds (C1–C2–C3 of the propyl chain plus the benzylamine C–N bond), compared with 2 rotatable bonds in the N-methyl analogue and 3 in the N-ethyl analogue (CAS 6642-35-9) [1]. Each additional rotatable bond imposes an entropic penalty on binding of approximately 0.5–1.5 kcal mol⁻¹, but also provides greater conformational sampling that can enable induced-fit interactions with flexible binding pockets [2]. For structure-based design campaigns, the 4-bond rotatable profile of the N-propyl variant offers a distinct balance between pre-organisation and adaptability that the shorter-chain homologues cannot replicate.

Conformational Flexibility Molecular Recognition Medicinal Chemistry

Higher Molecular Weight and Topological Polar Surface Area Profile of the N-Propyl Analogue Differentiate It from Shorter-Chain Homologues

The N-propyl derivative (MW 193.24 g mol⁻¹) is 28 Da heavier than the N-methyl homologue (165.19 g mol⁻¹) and 42 Da heavier than the primary amine (151.17 g mol⁻¹) [1]. The topological polar surface area (TPSA) remains constant at 30.5 Ų across all four comparators because the added methylene units are non-polar. This combination—rising molecular weight without TPSA increase—drives a monotonic increase in lipophilic ligand efficiency (LLE) and may enhance binding to hydrophobic protein pockets while preserving hydrogen-bonding capacity. For procurement, the N-propyl compound is commercially available at 95% purity (Fluorochem) and 98% purity (Leyan) , whereas the N-ethyl and primary amine analogues are offered by a broader vendor base, a factor that may influence supply chain resilience.

Physicochemical Profiles Drug-Likeness Procurement

N-Propyl Homologue Serves as a Key Intermediate in the Synthesis of Distinct Bioactive Chemotypes Inaccessible from Shorter N-Alkyl Precursors

Patent and database records identify N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine as a building block for synthesizing N-propyl-substituted fused heterocyclic mescaline derivatives with potential non-hallucinogenic neuropsychiatric activity [1]. The three-carbon propyl chain is essential for accessing specific ring-closure distances and for matching the hydrophobic pocket dimensions of biological targets such as serotonin and dopamine transporters, where SAR studies consistently show that N-propyl substitution offers an optimal balance between steric bulk and conformational reach compared with N-methyl or N-ethyl [2]. Substituting the N-propyl variant with a shorter-chain analogue would preclude the synthesis of these chemotypes or yield analogues with substantially different pharmacological profiles.

Synthetic Intermediate Chemical Biology Medicinal Chemistry

Procurement-Driven Application Scenarios Where N-(1,3-Benzodioxol-5-ylmethyl)propan-1-amine Provides Verifiable Advantage


Lead Optimisation in CNS Drug Discovery Requiring Enhanced Lipophilicity

When a medicinal chemistry programme identifies the benzodioxole scaffold as a privileged core but requires logP ≥ 2.0 for adequate CNS penetration, N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine (XLogP3 = 2.2) [1] is the logical choice over the N-methyl (logP 1.3) or primary amine (logP 0.8) analogues. The 0.9 log-unit advantage translates into greater passive membrane flux, a property that cannot be achieved by simply increasing the dose of the less lipophilic homologue. Procurement of the N-propyl building block early in the SAR campaign ensures that the lead series occupies the desired physicochemical space from the outset, reducing the need for late-stage property rescues.

Synthesis of N-Propyl-Substituted Fused Heterocyclic Mescaline Derivatives for Neuropsychiatric Research

Recent patent disclosures describe N-propylamine-fused heterocyclic mescaline derivatives that require the N-propyl benzodioxole methanamine as a key synthetic intermediate [2]. The three-carbon chain length is structurally mandated by ring-closure geometry and target-binding requirements; shorter N-alkyl chains cannot support the same intramolecular cyclisation or receptor engagement. For laboratories pursuing these or related chemotypes, sourcing the N-propyl homologue is non-negotiable, as N-methyl or N-ethyl substitutes would yield different ring sizes and pharmacological profiles, invalidating the patent strategy.

Physicochemical Property-Driven Fragment Growing and Scaffold Decoration

In fragment-based drug discovery, the addition of methylene units to an alkyl chain provides a quantifiable way to probe lipophilic pockets without altering hydrogen-bonding capacity (TPSA remains 30.5 Ų across the series) [1]. The N-propyl derivative, with its 4 rotatable bonds and MW of 193.24 g mol⁻¹, offers a distinct conformational profile that can be exploited for induced-fit binding. Structure–activity relationship teams can order the N-methyl, N-ethyl, and N-propyl variants from commercial suppliers to generate matched molecular pairs, using the quantitative logP and rotatable bond differences to deconvolute enthalpic and entropic contributions to binding affinity.

Chemical Biology Probe Synthesis Where n-Propyl Chain Length Mimics Endogenous Lipid Modifications

Certain protein families, including fatty acid-binding proteins and nuclear hormone receptors, recognise endogenously modified ligands bearing short aliphatic chains. The N-propyl substituent of CAS 68291-93-0 provides a three-carbon extension that mimics the propionyl or butyryl post-translational modifications better than N-methyl or N-ethyl chains. Researchers constructing activity-based probes or competitive displacement assays can procure the N-propyl homologue with specified purity (95–98%) to ensure batch-to-batch reproducibility, which is critical for generating reliable SAR data in biochemical and biophysical assays.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.